
3-Quinuclidinyl 4-fluoromethylbenzilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinuclidinyl 4-fluoromethylbenzilate, also known as this compound, is a useful research compound. Its molecular formula is C22H24FNO3 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Diphenylacetic Acids - Benzilates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Anticholinergic Properties:
QFMB is classified as a potent anticholinergic agent, exhibiting significant antagonistic effects on mAChRs. Its pharmacological profile includes the ability to induce symptoms characteristic of the anticholinergic toxidrome, such as delirium, hallucinations, and autonomic dysfunction (e.g., mydriasis, tachycardia) . This makes it a subject of interest in both military and clinical settings, where understanding its effects can inform treatment protocols for anticholinergic poisoning.
Research on Muscarinic Receptors:
Research has shown that QFMB selectively binds to the m2 subtype of muscarinic receptors, which are implicated in various physiological processes including cognition and memory . The selective binding characteristics of QFMB make it a valuable tool in studying the roles of specific mAChR subtypes in neurological disorders such as Alzheimer's disease.
Neuroimaging Applications
Radiotracer Development:
QFMB has been utilized in the development of radiolabeled compounds for positron emission tomography (PET) imaging. Specifically, quinuclidinyl 4-18F-fluoromethylbenzilate has been explored for its uptake in myocardial tissues, providing insights into cardiac mAChR density and function . This application is particularly relevant for assessing conditions like heart failure, where changes in receptor density can indicate disease progression.
Imaging Alzheimer's Disease:
The compound's affinity for mAChRs positions it as a candidate for imaging studies focused on Alzheimer's disease. Autoradiographic evidence suggests that QFMB can help visualize cholinergic deficits associated with this condition . By employing QFMB-based radiotracers, researchers aim to better understand the pathophysiology of Alzheimer's and evaluate potential therapeutic interventions.
Case Studies and Research Findings
Case Study Insights:
Recent studies have reported on the efficacy of QFMB derivatives in various experimental models. For instance, one study highlighted the use of (R)-3-quinuclidinyl (S)-4-fluoromethylbenzilate to demonstrate selective binding to m2 receptors, showcasing its potential for targeted therapeutic applications .
Quantitative Assessments:
Quantitative analysis using QFMB derivatives has provided valuable data regarding receptor occupancy and distribution in vivo. Techniques such as compartment modeling and Patlak analysis have been employed to assess the biodistribution of radiolabeled QFMB in animal models, yielding insights into receptor dynamics under pathological conditions .
Summary Table of Applications
Propiedades
Número CAS |
168104-70-9 |
---|---|
Fórmula molecular |
C22H24FNO3 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 2-[4-(fluoromethyl)phenyl]-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C22H24FNO3/c23-14-16-6-8-19(9-7-16)22(26,18-4-2-1-3-5-18)21(25)27-20-15-24-12-10-17(20)11-13-24/h1-9,17,20,26H,10-15H2 |
Clave InChI |
WYNSCFORRAXQPA-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)CF)O |
SMILES canónico |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)CF)O |
Sinónimos |
3-quinuclidinyl 4-fluoromethylbenzilate 3-quinuclidinyl 4-fluoromethylbenzilate, (R-(R*,S*))-isomer 3-quinuclidinyl 4-fluoromethylbenzilate, (S-(R*,R*))-isomer 3-quinuclidinyl 4-fluoromethylbenzilate, (S-(R*,S*))-isomer 3-quinuclidinyl 4-fluoromethylbenzilate, 18F-labeled FMeQNB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.